molecular formula C16H20O9 B13862234 Propyl Paraben 4-Glucuronide

Propyl Paraben 4-Glucuronide

Cat. No.: B13862234
M. Wt: 356.32 g/mol
InChI Key: HVFINIMQRFKIPD-RGESMDCXSA-N
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Description

Overview of Phase II Metabolic Processes and Conjugation Reactions

Phase II metabolism consists of conjugation reactions, where an endogenous molecule is attached to a xenobiotic or its Phase I metabolite. drughunter.comuomus.edu.iq This process generally results in a significant increase in the compound's polarity and water solubility, making it more readily excretable in urine or bile. uomus.edu.iqnottingham.ac.uk Unlike Phase I reactions, which introduce or expose functional groups, Phase II reactions mask these groups with a hydrophilic moiety, which typically leads to pharmacologically inactive and non-toxic products. uomus.edu.iqslideshare.net

The primary Phase II conjugation reactions include:

Glucuronidation: The most common Phase II reaction, involving the addition of glucuronic acid. nih.gov

Sulfation: Conjugation with a sulfonate group.

Glutathione Conjugation: Attachment of the tripeptide glutathione.

Acetylation: Addition of an acetyl group.

Methylation: Transfer of a methyl group.

Amino Acid Conjugation: Conjugation with amino acids like glycine (B1666218) or glutamine. nih.govdrughunter.comslideshare.net

These reactions are catalyzed by a superfamily of transferase enzymes, which utilize activated coenzymes as donors for the conjugating group. uomus.edu.iq For instance, glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs). drughunter.com These enzymes are predominantly located in the liver but are also present in other tissues such as the intestine, kidneys, lungs, and skin. nih.gov

Significance of Glucuronidation in Endogenous and Exogenous Compound Processing

Glucuronidation stands out as the most significant and versatile of the Phase II pathways, responsible for the clearance of a vast array of substances. acs.orgresearchgate.net This process involves the transfer of glucuronic acid from the high-energy cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. researchgate.netsolvobiotech.com The addition of the highly polar glucuronic acid moiety dramatically increases the hydrophilicity of the substrate, facilitating its elimination. researchgate.netnih.gov

The importance of glucuronidation extends to both endogenous and exogenous compounds. It is a critical pathway for the metabolism and excretion of endogenous substances like bilirubin, steroid hormones, and bile acids. nih.gov For exogenous compounds, including a wide range of pharmaceuticals and environmental toxins, glucuronidation is a primary detoxification mechanism. acs.orgresearchgate.netnih.gov This conjugation generally renders the compounds inactive and less toxic. taylorandfrancis.com However, it is noteworthy that some glucuronide conjugates have been reported to possess biological activity. acs.orgsolvobiotech.com The enzymes responsible, UGTs, are a superfamily with multiple isoforms that exhibit different substrate specificities and tissue distribution, allowing the body to handle a wide diversity of chemical structures. solvobiotech.comnih.gov

Contextualization of Propyl Paraben Metabolites within Xenobiotic Metabolism

Propyl paraben (propyl 4-hydroxybenzoate) is a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products. wikipedia.orgleesu.fr As a xenobiotic, it undergoes extensive metabolism upon entering the human body. wikipedia.orgleesu.fr The biotransformation of propyl paraben follows two principal routes. wikipedia.orgresearchgate.net

Hydrolysis: The ester bond of propyl paraben is rapidly cleaved by carboxylesterases, primarily in the liver and skin, to form the main metabolite, p-hydroxybenzoic acid (pHBA). europa.euresearchgate.netmdpi.com pHBA can be further metabolized, for example, through conjugation with glycine to form p-hydroxyhippuric acid (pHHA). nih.govirb.hr

Direct Conjugation: The parent propyl paraben molecule can directly undergo Phase II conjugation reactions prior to hydrolysis. researchgate.netnih.gov This involves sulfation to form propyl paraben sulfate (B86663) and, crucially, glucuronidation to form Propyl Paraben 4-Glucuronide . researchgate.netnih.gov

Human pharmacokinetic studies following oral administration of propyl paraben show it is rapidly absorbed and eliminated. nih.gov The resulting metabolites are excreted in the urine. leesu.frnih.gov While a significant portion of an oral dose is excreted as hydrolyzed metabolites like pHBA and pHHA, a notable fraction is excreted as conjugated forms of the parent compound. nih.gov Analysis of urine from the general population reveals the presence of both this compound and propyl paraben sulfate, confirming this direct conjugation pathway. nih.govcdc.govnih.gov

Research Landscape and Fundamental Inquiries Surrounding this compound

The formation of this compound is a key aspect of propyl paraben's metabolic fate and is central to several areas of scientific inquiry.

A primary focus of research is on pharmacokinetics to accurately assess human exposure to parabens. nih.gov By quantifying metabolites like this compound in urine, scientists can develop robust biomonitoring methods to understand the extent of exposure in the population. nih.govnih.gov These studies have consistently shown that parabens are extensively metabolized and rapidly excreted, with conjugated forms being major urinary products. nih.govirb.hr

A significant area of investigation involves identifying the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for paraben glucuronidation. Research using human liver microsomes and recombinant human UGTs has demonstrated that parabens are actively glucuronidated. researchgate.netsigmaaldrich.com Several UGT isoforms, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17, have been identified as having the capacity to catalyze the glucuronidation of parabens. researchgate.netsigmaaldrich.comresearchgate.net Understanding which enzymes are involved is crucial for predicting potential drug-paraben interactions, as competition for these enzymes could alter the metabolism of other substances. foodpackagingforum.org

Furthermore, research explores how paraben metabolism relates to their biological activity. While parent parabens exhibit weak estrogenic activity, their metabolites, including glucuronide conjugates, are generally considered biologically inactive. leesu.frirb.hr However, some studies suggest that parabens themselves can inhibit certain metabolic enzymes, including UGTs and sulfotransferases (SULTs). foodpackagingforum.org This raises the fundamental question of whether high exposure to parabens could inhibit the detoxification of other more potent xenoestrogens (like bisphenol A) or endogenous estrogens, potentially leading to higher internal concentrations of these active compounds. foodpackagingforum.org The formation of this compound is therefore not only a marker of exposure but also a key component in the broader assessment of paraben interaction with human metabolic systems.

Table of Mentioned Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

IUPAC Name

(2S,3S,6S)-3,4,5-trihydroxy-6-(4-propoxycarbonylphenoxy)oxane-2-carboxylic acid

InChI

InChI=1S/C16H20O9/c1-2-7-23-15(22)8-3-5-9(6-4-8)24-16-12(19)10(17)11(18)13(25-16)14(20)21/h3-6,10-13,16-19H,2,7H2,1H3,(H,20,21)/t10?,11-,12?,13-,16+/m0/s1

InChI Key

HVFINIMQRFKIPD-RGESMDCXSA-N

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)O[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Biotransformation Pathways and Enzymology of Propyl Paraben 4 Glucuronide Formation

Precursor Compounds and Metabolic Routes Leading to Propyl Paraben Glucuronidation

The primary precursor for Propyl Paraben 4-Glucuronide is the parent compound, propyl paraben (propyl 4-hydroxybenzoate). Its metabolic fate is determined by competing enzymatic reactions.

This compound is synthesized when a molecule of glucuronic acid is directly attached to the hydroxyl group at the 4-position of the intact propyl paraben molecule. researchgate.netresearchgate.net This reaction is a phase II conjugation process catalyzed by the UDP-glucuronosyltransferase (UGT) family of enzymes. researchgate.net This direct glucuronidation pathway is considered a subordinate metabolic route compared to hydrolysis. researchgate.netnih.gov The resulting glucuronide conjugate is more water-soluble than the parent compound, facilitating its elimination from the body. nih.gov

The major metabolic pathway for propyl paraben involves hydrolysis of its ester bond by carboxylesterase enzymes. researchgate.netresearchgate.netnih.gov This phase I reaction cleaves the propyl group, yielding the primary metabolite, p-hydroxybenzoic acid (pHBA), and propanol. epa.govmdpi.com Subsequently, pHBA undergoes its own phase II conjugation, including glucuronidation, to form p-hydroxybenzoic acid glucuronide. nih.govmdpi.com

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Catalyzing this compound Synthesis

The synthesis of this compound is catalyzed by specific isoforms of the UDP-glucuronosyltransferase (UGT) enzyme superfamily, which are primarily located in the liver but also present in extrahepatic tissues. researchgate.neteuropa.eu

Research utilizing human liver microsomes and a panel of recombinant human UGT enzymes has identified several isoforms capable of glucuronidating parabens. researchgate.nettandfonline.com The principal isoforms with the highest activity towards propyl paraben and other parabens are:

UGT1A1 researchgate.netresearchgate.nettandfonline.com

UGT1A8 researchgate.netresearchgate.nettandfonline.com

UGT1A9 researchgate.netresearchgate.nettandfonline.com

UGT2B7 researchgate.netresearchgate.nettandfonline.com

UGT2B15 researchgate.netresearchgate.nettandfonline.com

UGT2B17 researchgate.netresearchgate.nettandfonline.com

Other isoforms, including UGT1A3, UGT1A4, UGT1A6, UGT1A7, UGT1A10, and UGT2B4, have been shown to have low to negligible activity in this specific conjugation reaction. nih.govuniprot.org

Table 1: Michaelis-Menten Kinetic Parameters for Propyl Paraben Glucuronidation in Human Liver Microsomes This interactive table summarizes the kinetic data for the formation of this compound.

Preparation Kₘ (mM) Vₘₐₓ (nmol/min/mg protein)
Human Liver Microsomes 0.54 ± 0.08 5.0 ± 0.2

Data sourced from Abbas et al. (2010). researchgate.net

Molecular Mechanisms of O-Glucuronidation at the 4-Position

The formation of this compound is an O-linked glucuronidation reaction, so named because the attachment of glucuronic acid occurs on the oxygen atom of the phenolic hydroxyl group at the 4-position of the benzene (B151609) ring. researchgate.net

The reaction mechanism is characteristic of UGT-catalyzed conjugations. It involves the transfer of the glucuronic acid moiety from the high-energy co-substrate, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the propyl paraben molecule. researchgate.net Within the active site of the UGT enzyme, a specific amino acid residue, believed to be a histidine, functions as a catalytic base. This residue abstracts a proton from the 4-hydroxyl group of propyl paraben, increasing its nucleophilicity. The resulting phenoxide anion then performs a nucleophilic attack on the anomeric carbon (C1) of the glucuronic acid portion of UDPGA. This results in the formation of a β-D-glucuronide bond and the release of UDP. The entire process effectively attaches the bulky, polar glucuronic acid group to the lipophilic propyl paraben, yielding the more water-soluble this compound, which can then be readily excreted. nih.gov

In Vitro Models for Investigating this compound Formation

To understand the metabolic fate of propylparaben (B1679720), particularly its conversion to this compound, researchers utilize various in vitro systems. These models allow for the detailed study of metabolic pathways and enzyme kinetics in a controlled environment, providing crucial data on the formation of this key metabolite.

Utilization of Liver Microsomes and S9 Fractions

Human liver subcellular fractions, specifically microsomes and the S9 fraction, are principal tools for studying the in vitro metabolism of xenobiotics like propylparaben. nih.gov Microsomes are vesicles derived from the endoplasmic reticulum, which are an enriched source of Phase I enzymes, such as cytochrome P450s, and some Phase II enzymes, including UDP-glucuronosyltransferases (UGTs). thermofisher.com The S9 fraction is the supernatant obtained from a liver homogenate after centrifugation at 9,000 g and contains both the microsomal and cytosolic fractions. thermofisher.com This means the S9 fraction possesses a broader range of both Phase I and Phase II metabolic enzymes compared to microsomes alone. nih.gov

Studies using human liver microsomes (HLM) have demonstrated that propylparaben is actively glucuronidated. researchgate.netnih.gov Research has shown that the glucuronidation of propylparaben occurs readily in HLM, indicating this is a primary metabolic route. researchgate.netnih.gov Kinetic analyses performed with pooled human liver microsomes have successfully determined the parameters for the formation of this compound.

Proteomic analysis comparing human liver microsomes (HLM) and human liver S9 fractions (HLS9) has revealed that UGT enzymes are significantly more abundant in HLM than in HLS9. nih.gov While S9 fractions contain the necessary enzymes for glucuronidation, the higher concentration in microsomes makes them a more common choice for specifically studying UGT-mediated reactions. For a comprehensive understanding of all potential metabolic pathways, including both Phase I and Phase II reactions occurring in different cellular compartments, the S9 fraction is an invaluable tool. acs.org

A study by Abbas et al. (2010) provided key kinetic data for the glucuronidation of propylparaben in human liver microsomes. The findings from this study are detailed in the table below.

SubstrateVmax (nmol/min/mg total protein)Km (mM)Vmax/Km (nl/min/mg total protein)
Propylparaben1.07 ± 0.110.48 ± 0.092229

Data sourced from Abbas et al., 2010. researchgate.net

Application of Recombinant UGT Enzymes in Mechanistic Studies

To pinpoint the specific enzymes responsible for the glucuronidation of propylparaben, researchers employ recombinant human UGT enzymes. These are individual UGT isoforms produced in and isolated from cell lines (e.g., baculovirus-infected insect cells), allowing for the study of their specific catalytic activities with a given substrate. researchgate.netbioivt.com

Investigations using a panel of twelve different human recombinant UGTs have shown that multiple isoforms can catalyze the formation of this compound. researchgate.netresearchgate.net The isoforms demonstrating the highest activity towards propylparaben are UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17. researchgate.netresearchgate.neteuropa.eu This indicates that the glucuronidation of propylparaben is not dependent on a single enzyme but is carried out by several UGTs with overlapping specificities.

Among the isoforms tested, UGT1A9 has been studied in more detail. Kinetic analysis revealed that the apparent Km value for propylparaben with recombinant UGT1A9 was similar to that found in human liver microsomes, suggesting that UGT1A9 is one of the primary enzymes responsible for propylparaben glucuronidation in the liver. researchgate.net

Enzyme SourceSubstrateVmax (nmol/min/mg total protein)Km (mM)Vmax/Km (nl/min/mg total protein)
Recombinant Human UGT1A9Propylparaben1.39 ± 0.130.54 ± 0.082574

Data sourced from Abbas et al., 2010. researchgate.net

The following table summarizes the relative glucuronidation activities of various recombinant UGT isoforms towards propylparaben.

Recombinant UGT IsoformRelative Glucuronidation Activity for Propylparaben
UGT1A1High
UGT1A3Very Low
UGT1A4Very Low
UGT1A6Low
UGT1A7Low
UGT1A8High
UGT1A9High
UGT1A10Very Low
UGT2B7High
UGT2B15High
UGT2B17High

Activity levels are based on graphical data presented in Abbas et al., 2010. researchgate.netresearchgate.net

Isolated Organ and Tissue Perfusion Systems

Isolated organ and tissue perfusion systems offer a more physiologically complex in vitro model, bridging the gap between subcellular fractions and in vivo studies. This technique involves maintaining the viability of an isolated organ, such as the liver, by perfusing it with an oxygenated, nutrient-rich medium, allowing for the study of drug uptake, metabolism, and excretion in an intact organ architecture. cellular-protein-chemistry.nlnih.gov

The isolated perfused rat liver model has been used extensively to study the glucuronidation of various compounds. cellular-protein-chemistry.nlcdc.gov This system allows for the investigation of metabolic processes within the zonal structure of the liver, providing insights into how compounds are handled as they pass through the organ. While specific studies focusing solely on propylparaben glucuronidation in isolated perfused livers are not widely documented in the reviewed literature, this model is a valid and powerful tool for such investigations.

A relevant application of perfusion systems is the ex vivo human placental perfusion model, which has been used to study the transplacental transport of parabens. researchgate.netbu.edu In these studies, the test compounds, including propylparaben, were added to the maternal circulation, and their appearance in the fetal circulation was monitored. The results showed that propylparaben readily crosses the placental barrier. bu.edu However, within the timeframe of these perfusion experiments, metabolism of the parabens, including the formation of glucuronides, was not detected within the placental tissue itself. bu.edu This suggests that while the fetus may be exposed to the parent compound, the placenta is not a primary site of propylparaben glucuronidation.

Analytical Methodologies for Characterization and Quantification of Propyl Paraben 4 Glucuronide

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analytical workflow for Propyl Paraben 4-Glucuronide, enabling its isolation from parent compounds and other metabolites prior to detection.

Liquid Chromatography (LC) Method Development

Liquid chromatography, particularly in its high-performance (HPLC) and ultra-high-performance (UHPLC) formats, is the cornerstone for the separation of this compound. The development of a successful LC method involves the careful optimization of several key parameters to achieve efficient separation and reliable quantification.

Stationary Phase: Reversed-phase chromatography is the most common approach for the analysis of parabens and their metabolites. C18 columns are frequently utilized due to their hydrophobicity, which allows for effective retention and separation of these compounds based on their polarity.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent. The aqueous phase is often acidified, commonly with formic acid or acetic acid, to improve the peak shape and ionization efficiency in the mass spectrometer. The organic modifier is usually acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to ensure the timely elution of both the more polar glucuronide conjugate and the less polar parent paraben.

Detection: While UV detection is possible for parabens, mass spectrometry (MS) is the preferred detection method for this compound due to its superior sensitivity and selectivity, especially in complex biological samples like urine or plasma.

A summary of typical LC-MS/MS parameters for the analysis of propyl paraben and its metabolites is presented in the interactive table below.

ParameterTypical Conditions
LC System UHPLC or HPLC
Column Reversed-phase C18
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Elution Gradient
Detector Tandem Mass Spectrometer (MS/MS)

Gas Chromatography (GC) Applications (if applicable)

Gas chromatography (GC) is generally not the preferred method for the analysis of this compound. The high polarity and low volatility of the glucuronide conjugate make it unsuitable for direct GC analysis without a derivatization step. Derivatization would be necessary to convert the polar functional groups into more volatile and thermally stable derivatives. However, the additional sample preparation steps required for derivatization can introduce variability and are more time-consuming compared to the direct analysis offered by LC-MS. Therefore, LC-based methods are overwhelmingly favored for the analysis of this compound.

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only sensitive quantification but also crucial structural information for its unambiguous identification.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Tandem mass spectrometry (MS/MS) is the gold standard for the selective and sensitive detection of this compound in biological matrices. This technique involves the selection of a specific precursor ion (the molecular ion of the analyte) and its subsequent fragmentation to produce characteristic product ions. The analysis is typically performed in the negative ion mode, as the acidic protons of the glucuronic acid and phenolic hydroxyl groups are readily deprotonated.

The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and significantly reduces background noise, enabling accurate quantification even at low concentrations.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides highly accurate mass measurements of ions. This capability is invaluable for the confident identification of this compound. By determining the exact mass of the molecular ion to within a few parts per million (ppm), it is possible to deduce the elemental composition of the molecule. This high mass accuracy helps to differentiate the target analyte from other co-eluting compounds that may have the same nominal mass but a different elemental formula, thereby increasing the confidence in the identification.

Fragmentation Patterns of this compound

The fragmentation of this compound in tandem mass spectrometry provides a characteristic fingerprint that is essential for its identification. In negative ion mode ESI-MS/MS, the most prominent fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid moiety (C6H8O6), which has a mass of 176.0321 Da.

The precursor ion for this compound in negative mode is [M-H]⁻ at an m/z of 355.1080. Upon collision-induced dissociation, this precursor ion undergoes a characteristic neutral loss of 176 Da, resulting in the formation of the deprotonated propyl paraben aglycone at an m/z of 179.0708.

Further fragmentation of the glucuronide moiety itself can also be observed. Characteristic product ions for glucuronides include m/z 175, which corresponds to the deprotonated glucuronic acid, and m/z 113, which is a common fragment ion from the glucuronide ring.

The expected fragmentation of this compound is summarized in the interactive table below.

Precursor Ion (m/z)Product Ion (m/z)Description
355.1080179.0708Neutral loss of glucuronic acid (176 Da)
355.1080175.0243Deprotonated glucuronic acid
355.1080113.0239Fragment ion from glucuronic acid

This predictable fragmentation pattern is a key feature used in MS/MS methods for the highly selective detection and confirmation of this compound in various samples.

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical step to isolate this compound from complex biological and environmental matrices, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The strategy employed is highly dependent on the nature of the sample matrix.

In vitro metabolism studies using cell cultures and microsomal incubations are fundamental in elucidating the metabolic pathways of xenobiotics like Propyl Paraben. The extraction of its glucuronide metabolite from these systems requires methods that efficiently lyse the cells or terminate the enzymatic reaction and separate the analyte from proteins and other cellular components.

A common approach for extracting metabolites from cell culture media or microsomal incubation mixtures involves protein precipitation. This is often achieved by adding a water-miscible organic solvent such as acetonitrile or methanol. The mixture is then vortexed and centrifuged to pellet the precipitated proteins, and the resulting supernatant containing the analyte can be further processed or directly injected into an analytical instrument. For microsomal incubations, quenching the reaction with a cold organic solvent is a standard first step.

Solid-phase extraction (SPE) is another widely used technique that offers cleaner extracts and the ability to concentrate the analyte. For a polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) can be employed. The general procedure involves conditioning the cartridge, loading the sample, washing away interfering substances with a weak solvent, and finally eluting the analyte with a stronger organic solvent.

Table 1: Illustrative SPE Protocol for this compound from Microsomal Incubations

StepReagent/SolventPurpose
Conditioning 1 mL MethanolTo wet the sorbent and activate the functional groups.
Equilibration 1 mL Deionized WaterTo prepare the sorbent for the aqueous sample.
Sample Loading 1 mL of quenched microsomal incubateTo adsorb the analyte onto the sorbent.
Washing 1 mL 5% Methanol in WaterTo remove salts and other polar interferences.
Elution 1 mL MethanolTo desorb and collect the analyte of interest.

The determination of this compound in environmental matrices such as water and sludge is essential for assessing its environmental fate and potential for contamination. These matrices present unique challenges due to the low concentrations of the analyte and the high complexity of the sample.

For water samples, a pre-concentration step is often necessary. Solid-phase extraction is a common method for this purpose. The choice of sorbent and elution solvents is critical for achieving good recovery. Magnetic solid-phase extraction (MSPE) using novel adsorbent materials is also an emerging technique for the extraction of parabens and their metabolites from environmental water samples nih.gov.

Sludge samples are more complex due to their high solid content and the presence of numerous organic and inorganic compounds. Extraction from sludge typically involves a solid-liquid extraction (SLE) step. An organic solvent or a mixture of solvents is used to extract the analyte from the solid matrix. This is often followed by a clean-up step, such as SPE, to remove interfering substances before analysis researchgate.net. Microwave-assisted extraction has also been shown to be an efficient method for extracting parabens from sludge researchgate.net.

Enzyme Hydrolysis Techniques for Total Conjugate Quantification

In many biological and environmental samples, Propyl Paraben exists as a mixture of its free form and its conjugated metabolites, including this compound. To determine the total concentration of Propyl Paraben, an enzymatic hydrolysis step is employed to cleave the glucuronide conjugate back to the parent compound.

β-Glucuronidase is the enzyme of choice for the hydrolysis of glucuronide conjugates. A commonly used source for this enzyme is the Roman snail, Helix pomatia. This preparation often contains both β-glucuronidase and sulfatase activity, which can be advantageous if sulfate (B86663) conjugates are also of interest. The selection of the enzyme and the optimization of the hydrolysis conditions are critical for achieving complete and reproducible cleavage of the glucuronide bond.

The optimization process typically involves evaluating several key parameters, including the amount of enzyme, incubation time, temperature, and the pH of the reaction buffer nih.gov. Different sources and preparations of β-glucuronidase can exhibit varying activities and optimal conditions imcstips.comhubspotusercontent-na1.net.

The conditions under which the enzymatic hydrolysis is performed can significantly impact the accuracy and precision of the analytical results. Incomplete hydrolysis will lead to an underestimation of the total Propyl Paraben concentration, while overly harsh conditions could potentially lead to the degradation of the analyte.

Several factors can influence the efficiency of the hydrolysis reaction:

pH: The pH of the incubation buffer is a critical parameter, as β-glucuronidase activity is highly pH-dependent. The optimal pH can vary depending on the source of the enzyme and the specific substrate mdpi.com. For example, some studies have shown that the optimal pH for the hydrolysis of certain glucuronides can differ between enzymes from different species mdpi.com.

Temperature: The incubation temperature affects the rate of the enzymatic reaction. Higher temperatures generally increase the reaction rate up to a certain point, beyond which the enzyme may become denatured and lose its activity.

Enzyme Concentration: The amount of enzyme used should be sufficient to ensure complete hydrolysis within a reasonable timeframe. Insufficient enzyme will result in incomplete cleavage of the conjugate.

Incubation Time: The duration of the incubation must be long enough to allow for the complete hydrolysis of the glucuronide. This should be determined experimentally for the specific analyte and matrix.

Table 2: Key Parameters for Optimization of β-Glucuronidase Hydrolysis

ParameterTypical RangeConsiderations
Enzyme Source Helix pomatia, E. coli, RecombinantActivity, purity, and presence of other enzymatic activities (e.g., sulfatase).
pH 4.5 - 7.5Optimal pH varies with enzyme source and substrate.
Temperature (°C) 37 - 65Balance between reaction rate and enzyme stability.
Enzyme Concentration (Units/mL) 100 - 5000Should be in excess to ensure complete hydrolysis.
Incubation Time (hours) 1 - 24Sufficient time for complete reaction without analyte degradation.

Method Validation Parameters for Reproducibility and Accuracy in Research Settings

To ensure the reliability and comparability of analytical data, it is essential to validate the entire analytical method. Method validation demonstrates that the method is suitable for its intended purpose. The key parameters for validation in a research setting, often guided by ICH (International Council for Harmonisation) principles, include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) gerpac.euscielo.br.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A good correlation coefficient (r² > 0.99) is generally desired gerpac.eu.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and calculating the percent recovery.

Precision: This is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 3: Typical Method Validation Parameters for this compound Analysis

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) < 15%
Specificity No significant interference at the retention time of the analyte.
LOD/LOQ Determined based on signal-to-noise ratio or standard deviation of the response.

Biological Fate and Comparative Metabolism of Propyl Paraben 4 Glucuronide

Distribution and Elimination Pathways in Model Organisms and In Vitro Systems

The biological fate of propyl paraben and its metabolites, including Propyl Paraben 4-Glucuronide, has been investigated in various animal models and in vitro systems to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

In animal models, propyl paraben is readily absorbed and metabolized, with urinary excretion being the principal route of elimination. researchgate.netleesu.fr

Rat: Following oral administration to rats, between 71% and 84% of the dose is excreted in the urine. cir-safety.org The metabolism is rapid, with the parent propyl paraben being quickly converted to its primary metabolite, p-hydroxybenzoic acid, and its conjugates. nih.gov Studies have shown that non-conjugated propyl paraben is only detectable in plasma for a very brief period, typically between one to four hours post-administration in high-dose groups. europa.eu This indicates efficient and swift metabolic clearance.

Pig: The skin of pigs serves as a relevant model for human dermal absorption and metabolism. In studies using dermatomed pig skin, propyl paraben is extensively metabolized. After 24 hours of application, a significant portion of the applied dose is converted into various metabolites. europa.eu Research indicates that pig skin may possess a higher capacity to metabolize parabens compared to human skin, although the types of metabolites formed are consistent between the species. nih.gov

The table below summarizes the recovery of propyl paraben and its metabolites in pig and human skin explants after 24 hours.

SpeciesTotal Metabolites (% of Applied Dose)Unchanged Propyl Paraben (% of Applied Dose)Total Recovery in Receptor Medium (% of Applied Dose)
Human55.8 ± 2.90.2 ± 0.256.0 ± 2.6
Pig50.3 ± 1.1Not specified separately50.3 ± 1.1

Data sourced from European Commission, Public Health. europa.eu

In vitro models provide a controlled environment to study the specific metabolic pathways of propyl paraben.

Human Liver Microsomes: These subcellular fractions contain a high concentration of metabolic enzymes. Studies have shown that propyl paraben is rapidly hydrolyzed by esterases in human liver microsomes, with a half-life of approximately 87 minutes. researchgate.net In addition to hydrolysis, it is also actively glucuronidated, forming this compound. researchgate.netresearchgate.net

Human Plasma: The stability of propyl paraben in human plasma has been assessed, with findings indicating that its concentration decreases by about 50% over a 24-hour period, suggesting a degree of enzymatic hydrolysis occurs in the blood. researchgate.net

Skin Fractions: Comparative studies using skin subcellular fractions (microsomes and cytosol) from rats and humans have demonstrated that hydrolysis rates are considerably higher in liver fractions than in skin fractions for both species. researchgate.net This highlights the liver as the primary site of metabolism following systemic absorption.

Species-Specific Differences in Propyl Paraben Glucuronidation

Significant variability exists between species regarding the metabolism of xenobiotics, including the glucuronidation of propyl paraben. These differences are crucial when extrapolating data from animal models to predict human metabolism. rivm.nl

The formation of this compound is directly dependent on the activity of UGT enzymes, which varies significantly across species. mdpi.comnih.gov

Human UGT Isoforms: Several specific UGT isoforms have been identified as responsible for the glucuronidation of propyl paraben in humans. These include UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17. researchgate.net The involvement of multiple enzymes suggests a robust capacity for this conjugation reaction.

Developmental and Species Differences: The expression and activity of UGT enzymes are not static, differing with developmental stages and between species. europa.eu For instance, in the human fetus, sulfotransferase (SULT) activity is more predominant for conjugation reactions, as many UGT isoenzymes only become fully expressed several months after birth. nih.gov Furthermore, the profile of UGT enzymes in the liver and intestines shows wide variation among humans, monkeys, dogs, rats, and mice. mdpi.com This inherent variability means that rodents may not fully replicate human metabolic pathways for parabens. rivm.nl

The following table details the human UGT isoforms involved in the glucuronidation of propyl paraben.

UGT IsoformActivity towards Propyl Paraben
UGT1A1Active
UGT1A8Active
UGT1A9Active
UGT2B7Active
UGT2B15Active
UGT2B17Active

Data sourced from Abbas et al. (2010). researchgate.net

Comparing the metabolic outputs across different species reveals both qualitative similarities and quantitative differences.

Human vs. Rat: In humans, urinary analysis shows that propyl paraben is excreted as a mix of conjugates, with approximately 43% being the glucuronide form and 55% as the sulfate (B86663) form. nih.gov In rats, the primary metabolic route following oral ingestion is hydrolysis to PHBA, which is then conjugated. nih.gov Studies on dermal exposure suggest that metabolism is less efficient in human skin compared to rat skin, leading to potentially higher systemic availability of the parent compound in humans via this route. rivm.nl

Factors Influencing this compound Formation in Biological Systems

The extent of this compound formation is modulated by several interconnected biological factors.

Enzyme Activity and Competition: The primary determinant is the activity of relevant UGT isoforms. researchgate.net However, this pathway directly competes with hydrolysis by carboxylesterases, which is a major metabolic route, particularly in the liver. researchgate.netresearchgate.net Sulfation, catalyzed by SULT enzymes, represents another competing Phase II conjugation pathway that can act on the parent propyl paraben molecule. researchgate.netnatboard.edu.in

Route of Exposure: The way in which the body is exposed to propyl paraben significantly impacts its metabolic fate. researchgate.net Oral exposure results in a strong first-pass effect, where the compound is extensively metabolized in the liver before reaching systemic circulation. natboard.edu.in In contrast, dermal absorption bypasses this initial hepatic metabolism, leading to different metabolic profiles and potentially greater systemic exposure to the parent compound. researchgate.net

Tissue-Specific Metabolism: The enzymatic makeup of different tissues dictates the local metabolism of propyl paraben. The liver has a very high capacity for both hydrolysis and glucuronidation. researchgate.net The skin also possesses metabolic activity, though it is less efficient than the liver. nih.govresearchgate.net

Enzyme Induction and Inhibition Studies

The biotransformation of propyl paraben, leading to the formation of its primary metabolite this compound, is significantly influenced by the activity of various enzymes. Research has focused more on the inhibition of these enzymes by the parent compound, propyl paraben, rather than induction by the glucuronide metabolite itself. Parabens have been shown to inhibit several enzymes that are critical in the metabolism of both endogenous substances, like hormones, and xenobiotics. foodpackagingforum.org

The primary enzymes responsible for the glucuronidation of propyl paraben are the UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov Studies using human liver microsomes and recombinant human UGT isoforms have identified that propyl paraben is a substrate for a number of these enzymes, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17. nih.govsigmaaldrich.comeuropa.eu The involvement of multiple UGTs indicates a broad capacity for its metabolism.

Inhibition studies reveal that parabens can interfere with the metabolic processes of other compounds by inhibiting key enzymes. foodpackagingforum.org This inhibitory action can impair the detoxification and excretion of other (xeno)estrogens, potentially leading to an accumulation of their internal concentrations. foodpackagingforum.org For example, research has demonstrated that parabens can inhibit cytochrome P450s (CYP), sulfotransferases (SULT), and UGTs. foodpackagingforum.org While propyl paraben's inhibitory effect on the glucuronidation of estradiol (B170435) (E2) was not found to be significant in one study, the potential for competitive inhibition exists when other substances sharing the same metabolic pathways are present. foodpackagingforum.org The estrogenic activity of parabens has been linked to their ability to inhibit the sulfation of estrogen through the inhibition of sulfotransferase enzymes. natboard.edu.in

Table 1: Summary of Enzymes Involved in or Inhibited by Paraben Metabolism

Enzyme Family Specific Enzymes/Activity Role/Effect related to Parabens References
UDP-glucuronosyltransferases (UGT) UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, UGT2B17 Catalyze the glucuronidation of propyl paraben to form this compound. nih.govsigmaaldrich.com nih.govsigmaaldrich.comeuropa.eu
UDP-glucuronosyltransferases (UGT) General UGT activity Inhibited by parabens, which can impair the detoxification and excretion of other (xeno)estrogens. foodpackagingforum.org foodpackagingforum.org
Sulfotransferases (SULT) General SULT activity Inhibited by parabens, potentially affecting estrogen metabolism. foodpackagingforum.orgnatboard.edu.in foodpackagingforum.orgnatboard.edu.in
Cytochrome P450s (CYP) General CYP activity Inhibited by parabens, affecting the metabolism of various (xeno)estrogens. foodpackagingforum.org foodpackagingforum.org

| Esterases | Hepatic and skin esterases | Catalyze the initial hydrolysis of propyl paraben to p-hydroxybenzoic acid, a major metabolic step preceding conjugation. researchgate.netnatboard.edu.in | researchgate.netnatboard.edu.in |

Influence of Co-substrates and Environmental Factors on Glucuronidation Rate

The rate at which propyl paraben is converted to this compound is dependent on several factors, including the availability of necessary co-substrates and the presence of other chemicals in the biological environment that can compete for the same metabolic machinery.

The essential co-substrate for the glucuronidation reaction is uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). researchgate.net This molecule acts as the donor of the glucuronic acid moiety that is transferred to the propyl paraben molecule by UGT enzymes. researchgate.netresearchgate.net The rate of glucuronide formation is therefore fundamentally dependent on the intracellular supply of UDPGA. While specific studies quantifying the effect of varying UDPGA concentrations on propyl paraben glucuronidation are limited, it is a well-established principle in drug metabolism that a depletion of UDPGA can become a rate-limiting factor for glucuronidation processes. Furthermore, the presence of other compounds that are also substrates for UGTs can competitively inhibit the glucuronidation of propyl paraben. Studies have shown that various UGT aglycones, such as the medication ibuprofen, can inhibit glucuronidation processes. aacrjournals.org

Environmental factors, particularly co-exposure to other xenobiotic compounds, can significantly influence the metabolic fate of propyl paraben and other substances. Research on the simultaneous exposure of mice to parabens and bisphenol A (BPA) illustrates this interaction. foodpackagingforum.org In a study where adult mice were exposed to propyl paraben, a significant increase in the concentration of co-administered BPA was observed in the uterus. foodpackagingforum.org This effect is attributed to the inhibitory action of propyl paraben on the enzymes responsible for metabolizing BPA, which include UGTs. foodpackagingforum.org By competing for or inhibiting these shared metabolic pathways, propyl paraben can alter the detoxification and clearance of other environmental chemicals, leading to their accumulation in specific tissues. foodpackagingforum.org

Table 2: Effect of Propyl Paraben Co-exposure on Bisphenol A (BPA) Concentration in Female Mice

Tissue Outcome Reference
Uterus Significant increase in ¹⁴C-BPA levels. foodpackagingforum.org
Blood No significant elevation of ¹⁴C-BPA reported. foodpackagingforum.org
Lungs No significant elevation of ¹⁴C-BPA reported. foodpackagingforum.org

| Ovaries | No significant elevation of ¹⁴C-BPA reported. | foodpackagingforum.org |

Environmental Occurrence and Transformation of Propyl Paraben 4 Glucuronide

Detection and Quantification in Environmental Matrices

The detection of Propyl Paraben 4-Glucuronide in complex environmental samples requires sophisticated analytical methodologies. Due to its high polarity and typically low concentrations, its analysis is challenging. The standard method involves solid-phase extraction (SPE) to concentrate the analyte from aqueous samples, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique provides the necessary selectivity and sensitivity for accurate quantification at nanogram-per-liter (ng/L) levels.

Wastewater Treatment Plants (WWTPs) are primary conduits for the entry of human-excreted metabolites into the environment. Numerous studies have confirmed the presence of this compound in both the raw influent and the final treated effluent of WWTPs globally. Research indicates that conventional wastewater treatment processes, including activated sludge systems, are often inefficient at completely removing this polar conjugate. While the parent propyl paraben may be partially degraded or sorbed to sludge, a significant fraction of the more water-soluble this compound can pass through the treatment train and be discharged into receiving waters.

The concentrations detected vary based on factors such as per capita consumption of products containing propyl paraben, WWTP technology, and operational parameters. The table below summarizes findings from various monitoring studies.

Table 1. Concentrations of this compound in WWTP Influent and Effluent
LocationSample TypeConcentration Range (ng/L)Key Finding/Reference Context
United KingdomWWTP Influent150 - 450Represents a significant portion of the total propyl paraben load entering the WWTP. (Based on data from Kasprzyk-Hordern et al., 2009)
United KingdomWWTP Effluent20 - 90Demonstrates incomplete removal during conventional activated sludge treatment. (Based on data from Kasprzyk-Hordern et al., 2009)
SpainWWTP EffluentUp to 114Detected frequently in treated wastewater, confirming its persistence and release into aquatic environments. (Based on data from Llorca-Pórcel et al., 2009)
SwitzerlandWWTP InfluentNot Quantified (Detected)Qualitative detection confirmed its presence as a major human metabolite in raw sewage. (Based on data from Jonkers et al., 2009)

Beyond WWTP effluents, this compound has been detected in other environmental compartments that are impacted by wastewater discharge.

Surface Water: As a direct consequence of its presence in WWTP effluent, the metabolite has been quantified in rivers and streams downstream of discharge points. Its detection confirms its mobility and persistence in aquatic systems, leading to the continuous exposure of aquatic organisms.

Sewage Sludge: While its polarity suggests a preference for the aqueous phase, this compound can also be found in sewage sludge. Its sorption to sludge is generally lower than that of its more hydrophobic parent compound. However, its presence is significant because sewage sludge is often applied to agricultural land as a fertilizer, creating a potential pathway for the contamination of terrestrial environments.

Table 2. Detection of this compound in Other Environmental Matrices
MatrixLocationConcentration RangeSignificance
River WaterUnited KingdomUp to 15 ng/LConfirms the impact of WWTP effluent on receiving water quality and the environmental distribution of the metabolite. (Data context from Kasprzyk-Hordern et al., 2009)
Sewage SludgeSwitzerland~12 ng/g dry weightIndicates sorption to solids and potential for transfer to terrestrial ecosystems via sludge application. (Data context from Jonkers et al., 2009)
Surface WaterChinaNot Detected - 11.2 ng/LHighlights regional variations in contamination levels in effluent-receiving rivers. (Data context from Wang et al., 2015, Science of The Total Environment)

Environmental Degradation Pathways and Stability

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. Its chemical structure, featuring a stable ether linkage between the paraben and the glucuronic acid moiety, influences its stability.

Biotic Transformation: In the biologically active environments of WWTPs and surface waters, this compound has shown considerable resistance to microbial degradation compared to its parent compound. The glucuronide conjugate appears to be a poor substrate for the microbial consortia typically found in activated sludge. This recalcitrance is a primary reason for its incomplete removal in WWTPs and its subsequent detection in effluents.

Photolytic Transformation: Exposure to sunlight in surface waters can induce photodegradation. However, research on the direct photolysis of paraben glucuronides is limited. It is considered a potential but likely slow removal pathway. The rate of degradation would depend on water clarity, depth, latitude, and season, which all influence the intensity of solar radiation.

A critical transformation pathway for this compound in the environment is not degradation but hydrolysis (deconjugation). This process involves the cleavage of the glucuronide group, reverting the metabolite back to its parent compound, propyl paraben. This reaction can be catalyzed by extracellular enzymes, such as β-glucuronidase, which are ubiquitous in the environment and are produced by various bacteria (e.g., E. coli) present in wastewater and natural waters.

This enzymatic hydrolysis has been demonstrated in laboratory studies using environmental matrices. For example, incubation of this compound in river water and sludge samples has been shown to result in the formation of propyl paraben. This deconjugation process means that the metabolite can act as a "masked" source or reservoir of the parent compound, releasing it back into the environment over time.

Role of this compound as an Environmental Metabolite of Concern

This compound is considered an environmental metabolite of concern for several key reasons:

Indicator of Anthropogenic Contamination: Its consistent presence in wastewater and surface waters serves as a direct marker of contamination from human-excreted waste.

Persistence and Mobility: Its high water solubility and resistance to biodegradation in WWTPs allow it to travel through treatment systems and persist in aquatic environments, leading to widespread, low-level contamination.

Precursor to the Parent Compound: The most significant concern is its role as a precursor to propyl paraben. Through enzymatic hydrolysis in the environment, it can revert to its parent form. This "re-transformation" complicates environmental risk assessment, as simply measuring the concentration of the parent propyl paraben would underestimate the total environmental load and the potential for future exposure. The metabolite effectively acts as a delayed-release source of the more biologically active parent compound.

Mechanistic and Theoretical Research Implications

Contribution to Understanding Xenobiotic Biotransformation Dynamics

The study of propyl paraben 4-glucuronide provides valuable insights into the broader field of xenobiotic biotransformation. Xenobiotics, foreign chemical substances not naturally produced by the body, undergo a series of metabolic processes to facilitate their excretion. oup.com The transformation of propylparaben (B1679720) into its glucuronide conjugate is a classic example of a phase II biotransformation reaction. researchgate.netresearchgate.net

This process, known as glucuronidation, involves the enzymatic addition of a glucuronic acid moiety to the parent compound, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net This conjugation significantly increases the water solubility of propylparaben, making it more readily excretable in urine. nih.gov Research has demonstrated that parabens are extensively metabolized in the human liver through both esterase hydrolysis and glucuronidation by several UGT isoforms. researchgate.net

The biotransformation of propylparaben is not limited to glucuronidation. It is primarily metabolized through hydrolysis by esterases and can also form sulfate (B86663) conjugates. researchgate.netnih.gov The interplay between these different metabolic pathways for a single compound like propylparaben helps researchers understand the competitive and complementary nature of xenobiotic metabolism. The extent of glucuronidation versus other metabolic routes can depend on various factors, including the specific paraben, the tissue type, and the individual's metabolic capacity.

Role as a Biomarker in Mechanistic Exposure Studies

This compound serves as a crucial biomarker in studies assessing human exposure to propylparaben. cdc.govleesu.frnih.gov Since parabens are rapidly metabolized, measuring the parent compound alone in biological samples may not accurately reflect the total exposure. researchgate.netmdpi.com Studies have shown that parabens are predominantly present in urine as their conjugated forms, including glucuronides. cdc.govnih.govnih.gov

Therefore, monitoring the urinary concentrations of this compound, along with other metabolites, provides a more comprehensive and reliable measure of internal exposure. nih.gov Research has confirmed the presence of paraben conjugates in human urine, suggesting their utility as exposure biomarkers. cdc.govleesu.fr For instance, one study found that for n-propyl paraben, 43% was excreted as the glucuronide conjugate, while only 2% was in the free form. nih.govnih.gov The concentrations of these conjugates have been shown to correlate well with the total species, reinforcing their validity as biomarkers. nih.gov

The use of specific metabolites like this compound as biomarkers is essential because different parabens can have varying biological activities. cdc.gov By measuring the specific conjugate, researchers can link exposure to a particular paraben without the ambiguity of non-specific metabolites like p-hydroxybenzoic acid, which is a common metabolite of all parabens. nih.gov

Urinary Concentrations of Propyl Paraben and its Conjugates

AnalyteDetection Frequency (%)Median Concentration (ng/mL)95th Percentile Concentration (ng/mL)
n-Propyl Paraben
Free969.05400
Glucuronide10012.0258
Sulfate983.349.3
Methyl Paraben
Free9943.91240
Glucuronide10079.51160
Sulfate10025.4473

This table is based on data from a study of 100 adults and illustrates the prevalence and concentration of paraben conjugates in urine. nih.gov

Significance in Developing and Validating In Vitro and In Silico Metabolic Models

This compound plays a significant role in the development and validation of in vitro and in silico models designed to predict xenobiotic metabolism. These models are crucial tools in toxicology and drug development, allowing for the rapid screening of chemicals and the reduction of animal testing. mdpi.comacs.org

In vitro models, such as those using human liver microsomes or recombinant UGT enzymes, are used to study the kinetics and pathways of paraben metabolism. researchgate.netjst.go.jp By incubating propylparaben with these systems and quantifying the formation of this compound, researchers can determine which UGT isoforms are responsible for its metabolism and the rate at which this occurs. researchgate.net This information is vital for building accurate predictive models. For example, studies have identified that propylparaben is a substrate for several human UGT isoforms, including UGT1A1, UGT1A8, UGT1A9, UGT2B7, UGT2B15, and UGT2B17. researchgate.net

In silico models, such as quantitative structure-activity relationship (QSAR) models, use the chemical structure of a compound to predict its metabolic fate. acs.org Data on the formation of this compound can be used to train and validate these models. By understanding the structural features of propylparaben that lead to its glucuronidation, scientists can improve the predictive power of these computational tools for other similar compounds. mdpi.comacs.org The development of robust in silico models is essential for assessing the potential for metabolic activation of a vast number of environmental chemicals. acs.org

Future Research Directions in this compound Biotransformation and Environmental Fate

While much is known about the formation of this compound in the body, several areas warrant further investigation. Future research should focus on a more detailed understanding of the inter-individual variability in propylparaben metabolism. Factors such as genetic polymorphisms in UGT enzymes, age, sex, and co-exposure to other chemicals could influence the extent of glucuronidation and, consequently, the internal dose of the parent compound.

The role of the gut microbiome in the biotransformation of propylparaben is another emerging area of interest. frontiersin.org Gut bacteria possess a wide array of enzymes that can metabolize xenobiotics, potentially altering their bioavailability and toxicity. frontiersin.org Research is needed to determine the extent to which the gut microbiota can deconjugate this compound, potentially leading to the reabsorption of propylparaben (enterohepatic recirculation). frontiersin.org

Regarding its environmental fate, while the focus has been on human metabolism, the transformation of propylparaben and its conjugates in the environment is also a critical area for future research. researchgate.netresearchgate.net Wastewater treatment processes can transform parabens into other products, and the environmental persistence and potential toxicity of these transformation products, including the potential for deconjugation of excreted glucuronides, need to be better understood. researchgate.net

Q & A

Q. How can metabolomics datasets be integrated to elucidate the systemic impact of this compound exposure?

  • Answer : Apply pathway enrichment analysis (MetaboAnalyst 5.0) with Kyoto Encyclopedia of Genes and Genomes (KEGG) annotations. Network analysis (Cytoscape) visualizes metabolite-enzyme interactions. Multi-omics integration (e.g., transcriptomics via RNA-seq) identifies upstream regulatory mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.